molecular formula C14H22O4 B15052856 [1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid

[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid

Cat. No.: B15052856
M. Wt: 254.32 g/mol
InChI Key: UZXIJHSJEKWJHP-UHFFFAOYSA-N
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Description

[1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid is an organic compound with the molecular formula C14H22O4 It consists of two cyclohexane rings connected by a single carbon-carbon bond, with each ring bearing a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid typically involves the coupling of cyclohexane derivatives. One common method is the oxidative coupling of cyclohexane using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate cyclohexyl radicals, which then couple to form the desired product .

Industrial Production Methods

Industrial production of [1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid may involve similar oxidative coupling reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diketones, alcohols, aldehydes, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,1’-Bi(cyclohexane)]-4,4’-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s hydrophobic cyclohexane rings can interact with lipid membranes, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Bi(cyclohexane)]-4,4’-diol: Similar structure but with hydroxyl groups instead of carboxylic acid groups.

    [1,1’-Bi(cyclohexane)]-4,4’-dione: Contains ketone groups instead of carboxylic acid groups.

    Cyclohexane-1,4-dicarboxylic acid: Similar but with only one cyclohexane ring.

Properties

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

4-(4-carboxycyclohexyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H22O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h9-12H,1-8H2,(H,15,16)(H,17,18)

InChI Key

UZXIJHSJEKWJHP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2CCC(CC2)C(=O)O)C(=O)O

Origin of Product

United States

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